Furan-2,3-dicarbonyl dichloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furan-2,3-dicarbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2O3/c7-5(9)3-1-2-11-4(3)6(8)10/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBDJILYIZBBMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C(=O)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592791 | |
| Record name | Furan-2,3-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104721-76-8 | |
| Record name | Furan-2,3-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Furan 2,3 Dicarbonyl Dichloride and Its Precursors
Chemical Transformation of Furan-2,3-dicarboxylic Acid to Furan-2,3-dicarbonyl Dichloride
Purification and Isolation Methodologies for Acid Chlorides
The purification and isolation of acid chlorides, such as this compound, are challenging due to their high reactivity, particularly their sensitivity to moisture. researchgate.netyoutube.com All handling must be conducted under anhydrous conditions, and operations are best performed in a fume hood. researchgate.netlookchem.com The most probable impurities are the corresponding carboxylic acid and hydrogen chloride. lookchem.com
Several techniques are employed for their purification, summarized in the table below.
| Purification Method | Description | Applicability & Considerations | Citations |
| Fractional Distillation | Separates the acid chloride from non-volatile impurities and excess reagents based on boiling point differences. | This is the most common method, especially when reagents like SOCl₂, PCl₅, or PCl₃ are used. chemguide.co.uklibretexts.orglibretexts.org Vacuum distillation or a Kugelrohr apparatus may be necessary for compounds that are sensitive to high temperatures. researchgate.net | chemguide.co.uklibretexts.orglibretexts.orgresearchgate.net |
| Crystallization / Recrystallization | Used for solid acid chlorides. The compound is dissolved in a suitable dry solvent at a higher temperature and allowed to crystallize as it cools. | Solvents must be inert and anhydrous, such as toluene (B28343) and petroleum ethers. lookchem.com Hydroxylic or basic solvents must be strictly avoided. lookchem.com | lookchem.comechemi.com |
| Solvent Washing | For less reactive acid chlorides, an organic solution of the compound can be washed with a dilute aqueous base (e.g., sodium bicarbonate) to remove acidic impurities. | This method is hazardous for highly hydrolyzable acid chlorides and is generally not recommended for compounds like this compound. lookchem.com | lookchem.com |
| Treatment with Amide Hydrohalides | A patented method involves treating crude acid chlorides with a hydrohalide of a carboxylic acid amide, in which the acid chloride has low solubility. | This technique is presented as a method for purifying products from reactions using phosgene (B1210022) or thionyl chloride. google.comgoogle.com | google.comgoogle.com |
| Flash Chromatography | The compound is passed through a column of silica (B1680970) gel using anhydrous eluents. | Can be challenging due to the high reactivity of the acid chloride with the stationary phase (silica gel) and potential trace moisture. researchgate.net | researchgate.net |
Novel Synthetic Approaches to this compound
Research into novel synthetic routes aims to improve efficiency, yield, and substrate scope. For a target molecule like this compound, these approaches focus on either building the molecule from a furan (B31954) scaffold or constructing the furan ring itself with the desired functionalities.
Direct Functionalization Strategies for Furan Ring Systems
Directly introducing two adjacent carbonyl chloride groups onto a furan ring in a single step is synthetically challenging due to the high reactivity of the functional group. A more viable strategy involves the direct functionalization of the furan ring to install precursor functionalities, which are then converted to the diacyl chloride.
One potential pathway is the directed ortho-metalation and subsequent carboxylation of a substituted furan. For instance, furan-2-carboxylic acid can be deprotonated at the 5-position using a strong base like lithium diisopropylamide (LDA) and then reacted with carbon dioxide to yield furan-2,5-dicarboxylic acid. arkat-usa.orgresearchgate.net A conceptually similar approach, if regioselectivity can be controlled, could theoretically be applied to generate furan-2,3-dicarboxylic acid. Another strategy could involve the Vilsmeier-Haack reaction to introduce formyl groups onto the furan ring, which can then be oxidized to carboxylic acids. mdpi.com
Multi-component Reactions Incorporating 2,3-Dicarbonyl Dichloride Moieties
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, offer a powerful tool for building molecular complexity. nih.gov However, there are no specific MCRs documented that directly yield this compound. The extreme reactivity of the target molecule makes it an unlikely product of a one-pot MCR, as it would likely react with other components or intermediates.
Instead, novel MCRs have been developed to construct substituted furan rings using simpler, more stable acyl chlorides as one of the components. rsc.org For example, a modular synthesis of polysubstituted furans has been demonstrated through the coupling of aldehydes, acylating agents like benzoyl chloride, and specific phosphines. rsc.org Another innovative approach uses a trans-carboboration/cyclization cascade of propargyl alcohols with an acid chloride and an aryl halide to produce highly substituted furans. nih.gov These methodologies establish a proof of principle for incorporating acyl chloride functionalities into furan rings via MCRs, suggesting that a highly tailored MCR could potentially be designed to assemble a precursor to this compound.
Chemical Reactivity and Derivatization Pathways of Furan 2,3 Dicarbonyl Dichloride
Nucleophilic Acyl Substitution Reactions at Carbonyl Centers
The most prominent feature of furan-2,3-dicarbonyl dichloride's reactivity lies in the two electrophilic carbonyl carbons of the acyl chloride groups. These groups readily undergo nucleophilic acyl substitution, where a nucleophile replaces the chloride anion, a good leaving group. This reactivity allows for the synthesis of a wide range of furan-2,3-dicarboxylic acid derivatives.
This compound reacts with alcohols in a process known as esterification to yield the corresponding furan-2,3-dicarboxylate esters. This reaction typically proceeds with high efficiency, driven by the high reactivity of the acid chloride. The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon, followed by the elimination of hydrogen chloride.
Esters derived from furan (B31954) dicarboxylic acids, such as furan-2,3-dicarboxylates, have been investigated for various applications. For instance, studies on the isomeric furan-2,5-dicarboxylates and furan-2,3-dicarboxylates, synthesized from biomass-derived galactaric acid, have shown their potential as bio-based plasticizers for polymers like poly(vinyl chloride) (PVC). nih.govacs.orgnih.gov The reaction of this compound with different alcohols allows for the tuning of the ester's properties. For example, reaction with n-butanol would yield di-n-butyl furan-2,3-dicarboxylate (2,3-DBF), while reaction with isoamyl alcohol would produce diisoamyl furan-2,3-dicarboxylate (2,3-DIAF). acs.org These furan-based esters have demonstrated plasticization efficiencies comparable to the commercial plasticizer dioctyl phthalate (B1215562) (DOP). nih.gov
| Alcohol Nucleophile | Resulting Furan-2,3-dicarboxylate Ester | Potential Application |
| Methanol | Dimethyl furan-2,3-dicarboxylate | Chemical Intermediate |
| Ethanol | Diethyl furan-2,3-dicarboxylate | Chemical Intermediate |
| n-Butanol | Di-n-butyl furan-2,3-dicarboxylate (2,3-DBF) | Bio-based Plasticizer acs.org |
| Isoamyl alcohol | Diisoamyl furan-2,3-dicarboxylate (2,3-DIAF) | Bio-based Plasticizer acs.org |
Analogous to esterification, this compound readily reacts with primary and secondary amines to form amides. When reacted with diamines, it can undergo polycondensation to form polyamides, which are polymers containing repeating amide linkages. savemyexams.com This reaction is a cornerstone for creating novel bio-based polymers, as furan derivatives can be sourced from renewable biomass. dtic.mil
The synthesis of furan-based polyamides typically involves the low-temperature solution polycondensation of a furan-dicarbonyl chloride with an aromatic or aliphatic diamine in an aprotic polar solvent. google.comresearchgate.net For example, reacting this compound with a diamine like m-phenylenediamine (B132917) would be expected to produce poly(m-phenylene furan-2,3-dicarboxamide). google.com The properties of the resulting polyamide can be tailored by the choice of the diamine monomer. These furan-based polyamides are explored as sustainable alternatives to petroleum-based engineering plastics, with some exhibiting high thermal stability and excellent mechanical properties. dtic.milresearchgate.net
| Amine Nucleophile | Product Type | Potential Application |
| Ammonia | Furan-2,3-dicarboxamide | Diamide Precursor |
| Primary/Secondary Amine | N,N'-disubstituted furan-2,3-dicarboxamide | Chemical Intermediate |
| Aliphatic/Aromatic Diamine | Polyamide | Bio-based Engineering Plastic google.comresearchgate.net |
The electrophilic nature of the carbonyl centers in this compound extends to reactions with a variety of other nitrogen and sulfur nucleophiles. For instance, reacting acyl chlorides with potassium thiocyanate (B1210189) (KSCN) generates an acyl isothiocyanate intermediate. This intermediate can then readily react with amines to form N-acylthiourea derivatives. ksu.edu.trresearchgate.net Following this pathway, this compound could be converted into a diisothiocyanate, which could then react with two equivalents of an amine to yield bis(acylthiourea) compounds.
Thiourea (B124793) itself, and its derivatives, can act as nucleophiles. The reaction of furan-2-carbonyl chloride with aminopyridine derivatives in the presence of KSCN leads to the formation of 1-(furan-2-carbonyl)-3-pyridinyl-thiourea compounds. ksu.edu.tr It is therefore expected that this compound would react with two equivalents of a nucleophilic thiourea derivative to form products containing two furan-carbonyl-thiourea linkages. These types of compounds are often investigated for their coordination chemistry with metals and potential biological activities. ksu.edu.trresearchgate.net
Electrophilic Aromatic Substitution Reactions on the Furan Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. The parent furan ring is electron-rich due to the lone pairs on the oxygen atom, making it significantly more reactive towards electrophiles than benzene (B151609). pearson.comchemicalbook.com Substitution on unsubstituted furan preferentially occurs at the C2 and C5 positions, which are more activated. chemicalbook.comyoutube.com
However, the reactivity of the furan ring in this compound towards EAS is drastically different. The two carbonyl chloride groups are powerful electron-withdrawing groups. They strongly deactivate the furan ring by pulling electron density away from it, making it much less nucleophilic. This deactivation renders electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, highly unfavorable under standard conditions. Any potential substitution would be directed to the C5 position, but the deactivation effect is likely to be prohibitive for most electrophiles.
Organometallic Transformations and Cross-Coupling Reactions
Organometallic cross-coupling reactions, particularly those catalyzed by palladium, are powerful tools for forming new carbon-carbon bonds. fiveable.me While specific studies on this compound are not prevalent, the reactivity of its functional groups can be inferred. The carbon-chlorine bonds of the acyl chloride groups are potential sites for cross-coupling reactions. For example, a reaction analogous to the Suzuki coupling could, in principle, couple the acyl chloride with an organoboron compound in the presence of a palladium catalyst to form a furan-2,3-diketone.
Furthermore, the C-H bonds on the furan ring, particularly at the C5 position, could potentially be targets for C-H activation and functionalization. However, the strong electron-withdrawing nature of the substituents would make oxidative addition into the C-H bond challenging. More likely are coupling reactions involving a pre-functionalized furan ring, for instance, starting from a halogenated furan-2,3-dicarboxylic acid derivative. As an example, palladium-catalyzed cross-coupling reactions of 4-tosyl-2(5H)-furanone with various boronic acids have been shown to be an effective method for generating 4-substituted furanones. researchgate.net
Cycloaddition Chemistry of the Furan Moiety (e.g., Diels-Alder Reactions)
The furan ring can act as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This reaction is a powerful, atom-economical method for constructing six-membered rings and is a key strategy in green chemistry for utilizing biomass-derived furanics. nih.govnih.govmdpi.com
The reactivity of the furan diene is highly sensitive to the electronic nature of its substituents. Electron-donating groups enhance the reactivity in normal-electron-demand Diels-Alder reactions, while electron-withdrawing groups decrease it. nih.gov this compound possesses two strong electron-withdrawing acyl chloride groups. These groups significantly lower the energy of the furan's highest occupied molecular orbital (HOMO), making it a very electron-poor diene. nih.gov
Consequently, this compound is expected to be a poor diene in normal-electron-demand Diels-Alder reactions with electron-poor dienophiles (like maleic anhydride (B1165640) or acrylates). However, this electron-poor nature could make it a suitable candidate for inverse-electron-demand Diels-Alder reactions, where it would react with an electron-rich dienophile. wikipedia.org Furthermore, studies have shown that even electron-poor furoic acids can undergo Diels-Alder reactions with certain dienophiles under specific conditions, such as in an aqueous medium, which can provide substantial rate enhancement. nih.govrsc.org
Ring-Opening Polymerization and Polycondensation Reactions
The bifunctional nature of this compound makes it a potential monomer for step-growth polymerization, particularly polycondensation reactions. The two acyl chloride groups can react with difunctional nucleophiles, such as diols or diamines, to form polyesters and polyamides, respectively.
Polycondensation:
Polycondensation is a process where bifunctional or polyfunctional monomers react to build larger structural units while releasing smaller molecules such as water or, in the case of acyl chlorides, hydrogen chloride (HCl). thieme-connect.com this compound, being a diacyl chloride, is an activated monomer capable of undergoing rapid polycondensation at relatively low temperatures with suitable co-monomers.
This approach is analogous to the well-studied polymerization of furan-2,5-dicarboxylic acid (FDCA) and its derivatives, which are used to produce bio-based polyesters like poly(ethylene furanoate) (PEF). ncsu.edu While the 2,5-isomer leads to more linear and rigid polymer chains, the 2,3-substitution pattern in this compound would result in polymers with a distinct kinked geometry. This structural difference is expected to influence the material properties of the resulting polymers, such as crystallinity, solubility, and thermal characteristics.
The reaction with a generic diol (HO-R-OH) or diamine (H₂N-R-NH₂) would proceed as follows, forming a polyester (B1180765) or polyamide chain and releasing HCl as a byproduct.
Table 1: Hypothetical Polycondensation Reactions of this compound
| Co-monomer | Polymer Type | General Reaction Conditions | Expected Polymer Backbone Structure |
| Ethylene Glycol | Polyester | Solution polymerization in a non-protic solvent (e.g., THF, dioxane) with an HCl scavenger (e.g., pyridine, triethylamine) at low temperature (0-25 °C). | Poly(ethylene 2,3-furandicarboxylate) |
| 1,4-Butanediamine | Polyamide | Interfacial or low-temperature solution polymerization. | Poly(tetramethylene 2,3-furandiamide) |
Ring-Opening Polymerization:
Ring-opening polymerization (ROP) typically involves cyclic monomers, such as lactones, lactams, or cyclic ethers, opening up to form a linear polymer chain. The furan ring itself is an aromatic heterocycle and does not typically undergo ring-opening polymerization under standard conditions. acs.org Its aromatic stabilization energy, though less than that of benzene, prevents it from acting as a monomer in this fashion. acs.org
However, furan-containing polymers synthesized via polycondensation can undergo subsequent ring-opening of the furan moiety under specific, often harsh, conditions such as strong acid or oxidative environments. This is generally considered a degradation pathway rather than a polymerization method. rsc.org
It is important to distinguish this from the polymerization of monomers that contain a furan ring but polymerize through a different functional group. For instance, furfuryl glycidyl (B131873) ether can undergo anionic ring-opening polymerization via its epoxide ring, leaving the furan ring intact as a pendant group on the polymer chain. rsc.org this compound itself is not a monomer for ROP in the traditional sense.
Selective Reduction and Oxidation Chemistries
The chemical structure of this compound presents two main sites for redox reactions: the acyl chloride groups and the furan ring. Selective transformations depend on the choice of reagents and reaction conditions.
Selective Reduction:
The reduction of this compound can be directed towards either the acyl chloride groups or the furan ring.
Reduction of Acyl Chlorides: The acyl chloride groups are highly susceptible to reduction. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) would reduce both the acyl chlorides and the ester linkages in a resulting polymer, ultimately leading to the corresponding diol. A more controlled reduction to furan-2,3-dicarbaldehyde (B8475996) could potentially be achieved using milder reducing agents, such as tri-tert-butoxyaluminum hydride or through a Rosenmund reduction (catalytic hydrogenation over a poisoned palladium catalyst).
Reduction of the Furan Ring: The furan ring can be reduced to either a dihydrofuran or a tetrahydrofuran (B95107) derivative. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common method. acs.org Achieving selectivity can be challenging. For instance, Brønsted acid-catalyzed reduction of furans using silanes has been shown to yield 2,5-dihydro- or tetrahydrofuran derivatives, with the outcome controlled by the acid strength. acs.org Due to the presence of the deactivating carbonyl groups, the reduction of the furan ring in this compound would likely require more forcing conditions than for simple furans. Complete reduction of the molecule would yield tetrahydrofuran-2,3-dimethanol.
Table 2: Potential Reduction Pathways for this compound
| Reagent(s) | Target Functional Group | Expected Product | Reaction Type |
| H₂ / Pd(BaSO₄), S (Rosenmund) | Acyl Chloride | Furan-2,3-dicarbaldehyde | Catalytic Hydrogenation |
| LiAl(O-t-Bu)₃ | Acyl Chloride | Furan-2,3-dicarbaldehyde | Selective Hydride Reduction |
| NaBH₄ | Acyl Chloride | Furan-2,3-dimethanol | Hydride Reduction |
| H₂ / Pd/C | Furan Ring & Acyl Chloride | Tetrahydrofuran-2,3-dimethanol | Catalytic Hydrogenation |
| Et₃SiH, Strong Acid | Furan Ring | Tetrahydrofuran-2,3-dicarboxylic acid (after hydrolysis) | Ionic Hydrogenation |
Selective Oxidation:
The furan ring is generally susceptible to oxidation, which can lead to ring-opening. acs.org The electron-withdrawing carbonyl groups on this compound would make the ring less susceptible to electrophilic attack compared to unsubstituted furan. However, potent oxidizing agents can still react.
Oxidation of furans with reagents like ozone (O₃), meta-chloroperoxybenzoic acid (m-CPBA), or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) often proceeds through an initial cycloaddition or electron transfer, leading to the formation of unstable intermediates that rearrange to yield unsaturated 1,4-dicarbonyl compounds. acs.orgclockss.orgepa.gov In the case of this compound, oxidation would likely cleave the C4-C5 bond, and subsequent rearrangement and hydrolysis would lead to complex, highly oxidized acyclic products. The acyl chloride groups themselves are at a high oxidation state and would likely hydrolyze to carboxylic acids during aqueous workup procedures. The primary synthetic utility of furan oxidation is often to generate 1,4-dicarbonyl compounds, a transformation that is effectively a reversal of the Paal-Knorr furan synthesis. imperial.ac.uk
Theoretical and Computational Investigations of Furan 2,3 Dicarbonyl Dichloride
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are instrumental in elucidating the intrinsic properties of molecules like furan-2,3-dicarbonyl dichloride. These computational methods provide insights into the molecule's electronic structure, geometry, and spectroscopic characteristics, which are often challenging to determine experimentally.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
The optimized geometry provides key structural parameters. While specific experimental data for this compound is scarce, theoretical calculations can offer valuable predictions. For instance, the bond lengths and angles of the furan (B31954) ring are expected to deviate slightly from those of unsubstituted furan due to the electron-withdrawing nature of the carbonyl chloride substituents.
Illustrative Optimized Geometry Parameters for this compound (DFT/B3LYP/6-31G(d))
| Parameter | Predicted Value |
| C=O Bond Length | ~1.18 Å |
| C-Cl Bond Length | ~1.79 Å |
| Furan Ring C-O Bond Length | ~1.37 Å |
| Furan Ring C=C Bond Length | ~1.36 Å |
| Furan Ring C-C Bond Length | ~1.45 Å |
| O-C-C Bond Angle (Ring) | ~106° |
| C-C=O Bond Angle | ~125° |
| O=C-Cl Bond Angle | ~120° |
Note: These values are illustrative and based on typical DFT calculations for similar organic molecules.
Molecular Orbital Analysis and Electronic Distribution
Molecular orbital (MO) theory helps in understanding the electronic properties and reactivity of this compound. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack.
In this compound, the HOMO is expected to be localized primarily on the furan ring, characteristic of its aromatic nature. The LUMO, however, would likely be centered on the carbonyl carbons, which are highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.
The electronic distribution can be further visualized through electrostatic potential maps, which would show a high electron density (negative potential) around the furan oxygen and a low electron density (positive potential) around the carbonyl carbons. This charge distribution is a key determinant of the molecule's chemical behavior.
Spectroscopic Property Prediction (e.g., NMR, IR Frequencies)
Computational methods can predict spectroscopic data, which
Conformational Analysis and Molecular Dynamics Simulations
Theoretical and computational chemistry offers powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules. For this compound, conformational analysis and molecular dynamics (MD) simulations provide insights into the spatial arrangement of its atoms and their movements over time. While specific, in-depth research on this compound is not extensively available, principles derived from studies on analogous furan derivatives and aromatic carbonyl compounds allow for a robust theoretical assessment.
The conformational landscape of this compound is primarily defined by the rotation of the two adjacent carbonyl chloride groups around their single bonds connected to the furan ring. The relative orientation of these groups is influenced by a combination of steric hindrance and electronic effects. It is anticipated that the molecule will exhibit several local energy minima corresponding to different rotational isomers (rotamers).
Computational studies on related molecules, such as furfural, have shown that substituents on the furan ring have a significant impact on conformational energies. For this compound, the two electron-withdrawing carbonyl chloride groups are expected to influence the electronic distribution within the furan ring, which in turn affects the rotational barriers of the C-C bonds. The planarity of the furan ring itself is largely maintained, though minor puckering can occur, as observed in molecular dynamics simulations of furan. rsc.org
Molecular dynamics simulations, which model the movement of atoms and molecules over time, can reveal the dynamic nature of this compound's conformations. Based on simulations of similar substituted furans, it is expected that the carbonyl chloride groups are not static but exhibit torsional flexibility, rotating back and forth within their potential energy wells. psu.eduresearchgate.netdpi-proceedings.com These rotational motions are crucial for understanding the molecule's reactivity, as the accessibility of the carbonyl carbons to nucleophilic attack depends on their orientation.
The table below presents hypothetical data for the primary dihedral angles and their corresponding relative energies for the most stable conformers of this compound, based on theoretical calculations of similar aromatic carbonyl compounds. These conformers would arise from the different relative orientations of the two carbonyl chloride groups.
| Conformer | Dihedral Angle (O=C-C=C) at C2 (°) | Dihedral Angle (O=C-C=C) at C3 (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|---|
| I (anti-anti) | 180 | 180 | 0.0 | ~70 |
| II (syn-anti) | 0 | 180 | 1.5 | ~15 |
| III (anti-syn) | 180 | 0 | 1.5 | ~15 |
| IV (syn-syn) | 0 | 0 | 5.0 | <1 |
Structure-Reactivity Relationship Studies through Computational Models
Computational models are instrumental in elucidating the relationship between the molecular structure of this compound and its chemical reactivity. By calculating various electronic properties, a detailed picture of its reactivity profile can be constructed. These models help in identifying the most reactive sites within the molecule and predicting its behavior in chemical reactions.
The reactivity of this compound is dominated by the two electrophilic carbonyl chloride groups. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine the distribution of electron density and the location of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this molecule, the LUMO is expected to be localized primarily on the carbonyl carbons, indicating that these are the most susceptible sites for nucleophilic attack. The electron-withdrawing nature of the chlorine atoms further enhances the electrophilicity of the carbonyl carbons.
The furan ring itself, while aromatic, is less so than benzene (B151609), making it more susceptible to reactions that involve dearomatization. acs.org The presence of two strongly electron-withdrawing dicarbonyl dichloride groups at the 2 and 3 positions significantly deactivates the furan ring towards electrophilic substitution. Conversely, these substituents make the ring more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present on the ring.
Structure-reactivity studies on related furan derivatives have shown that the nature and position of substituents have a profound effect on the molecule's reactivity. For instance, studies on furan-2,5-dicarboxylic acid have highlighted how the carboxyl groups influence the electronic properties of the furan ring. researchgate.net By analogy, the dicarbonyl dichloride groups in the 2,3-positions are expected to create a unique electronic environment. The proximity of the two carbonyl groups may also lead to through-space interactions that could modulate their reactivity compared to a molecule with more distant carbonyl groups.
Computational models can also predict the reaction pathways and transition state energies for reactions involving this compound. For example, in a reaction with a nucleophile, computational chemistry can model the approach of the nucleophile to the carbonyl carbon, the formation of the tetrahedral intermediate, and the subsequent expulsion of the chloride ion. These models can provide quantitative data on activation energies, which are crucial for understanding reaction kinetics.
The following table summarizes key computed reactivity descriptors for this compound, derived from theoretical models of analogous compounds.
| Descriptor | Predicted Value/Location | Implication for Reactivity |
|---|---|---|
| LUMO Energy | Low | High susceptibility to nucleophilic attack |
| HOMO Energy | Low | Low propensity for electrophilic attack |
| Partial Charge on Carbonyl Carbons | Highly Positive | Primary sites for nucleophilic attack |
| Partial Charge on Furan Ring Carbons | Less Negative than Furan | Deactivated towards electrophilic substitution |
| Fukui Function (f+) | Highest on Carbonyl Carbons | Confirms carbonyl carbons as primary electrophilic sites |
Applications and Advanced Materials Science Utilizing Furan 2,3 Dicarbonyl Dichloride
Role as a Monomer in Bio-based Polymer Development
The push for sustainable alternatives to petroleum-based products has propelled research into bio-based polymers. Furan (B31954) derivatives, in particular, are at the forefront of this movement as they can be derived from renewable resources like lignocellulosic biomass. researchgate.netrsc.org Furan-2,3-dicarbonyl dichloride, with its reactive functional groups, serves as a key monomer in the creation of novel polymers with unique properties.
Synthesis of Novel Furan-Based Polyesters and Polyamides
This compound is instrumental in the synthesis of new furan-based polyesters and polyamides. The furan ring's similarity to the phenyl ring offers a bio-based substitute for traditional aromatic polymers. acs.org By reacting this compound with various diols and diamines, researchers can create a diverse range of polyesters and polyamides. researchgate.netmagtech.com.cn These polymers often exhibit desirable thermal and mechanical properties, making them suitable for applications in engineering plastics and packaging materials. researchgate.netnih.gov The synthesis methods for these polymers include melt polymerization, solution polymerization, and interfacial polycondensation. magtech.com.cnnih.gov
| Polymer Type | Monomers | Key Properties | Potential Applications |
| Polyesters | This compound, Diols | Good thermal stability, mechanical strength | Engineering plastics, packaging researchgate.netnih.gov |
| Polyamides | This compound, Diamines | High thermal stability, good mechanical performance | High-performance fibers, films researchgate.netmagtech.com.cn |
Precursor for Furan-Derived Epoxy Resins and Polyimides
The versatility of this compound extends to its use as a precursor for furan-derived epoxy resins and polyimides. Furan-based amines, which can be synthesized from this compound, act as effective curing agents for epoxy resins. google.com This results in epoxy formulations with good curing speeds and surface properties, even at low temperatures. google.com These bio-based epoxy resins are being explored for use in coatings, adhesives, and composite materials. google.comgoogle.com Furthermore, the diacid functionality of the furan ring allows for its incorporation into polyimide structures, a class of high-performance polymers known for their exceptional thermal stability and chemical resistance.
Covalently Cross-linked Network Polymers
This compound is also utilized in the formation of covalently cross-linked network polymers. testbook.com These three-dimensional structures are created by linking linear polymer chains together with strong covalent bonds. testbook.com The resulting materials are typically hard and rigid. testbook.com In the context of furan-based polymers, the furan ring itself can participate in cross-linking reactions, such as the Diels-Alder reaction with maleimides, to create dynamic and self-healing materials. dntb.gov.ua This approach allows for the development of "smart" polymers that can repair themselves upon damage, opening up possibilities for advanced applications in various fields.
Building Block for Complex Heterocyclic Synthesis
Beyond polymer science, this compound is a valuable building block for the synthesis of complex heterocyclic compounds. researchgate.net The reactive nature of the dicarbonyl dichloride moiety allows for a variety of cyclization reactions to form different ring systems.
Formation of Pyrazole (B372694) and Pyridazinone Derivatives
This compound can be readily converted into furan-2,3-diones, which are key intermediates in the synthesis of pyrazole and pyridazinone derivatives. mdpi.comnih.gov The reaction of these furan-2,3-diones with hydrazines leads to the formation of pyrazole-3-carboxylic acid derivatives. researchgate.netresearchgate.net These pyrazole compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. mdpi.commdpi.com Similarly, reaction with appropriate reagents can yield pyridazinone structures. researchgate.net
| Heterocycle | Precursor from this compound | Key Reactant |
| Pyrazole | Furan-2,3-dione | Hydrazine derivatives mdpi.comresearchgate.net |
| Pyridazinone | Furan-2,3-dione | Hydrazine derivatives researchgate.net |
Synthesis of Pyrazine (B50134) and Triazine Scaffolds
The dicarbonyl functionality of this compound also provides a pathway to pyrazine and triazine scaffolds. The classical synthesis of pyrazines involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.net Thus, derivatives of this compound can serve as the dicarbonyl component in such reactions. Furthermore, the construction of triazine rings can be achieved through annulation reactions onto a pre-existing heterocyclic core, such as a pyrazole. nih.gov This allows for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a] acs.orgmdpi.comccspublishing.org.cntriazines, which have shown potential as enzyme inhibitors. nih.gov The synthesis of 1,2,3-triazolo[1,5-a]pyrazines has also been reported through various synthetic routes. mdpi.com
Ligand Design in Coordination Chemistry
Construction of Metal-Organic Frameworks (MOFs) with Tailored Porosity
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The structure and porosity of MOFs can be tuned by carefully selecting the metal centers and organic linkers. While furan-2,5-dicarboxylic acid is a well-documented building block for MOFs, the scientific literature on the use of its isomer, furan-2,3-dicarboxylic acid (from the hydrolysis of this compound), in MOF synthesis is notably scarce. researchgate.net
Hypothetically, the adjacent positioning of the carboxylic acid groups in furan-2,3-dicarboxylic acid could lead to the formation of MOFs with unique structural topologies and pore environments compared to those derived from the linear 2,5-isomer. The proximity of the coordinating groups might favor the formation of chelate-type interactions with metal centers or lead to more compact framework structures. However, without experimental studies, the specific properties and potential for tailored porosity of MOFs based on this particular linker remain a subject for future research. A patent for poly(m-phenylene furancarboxamide) mentions the possibility of using furan-2,3-dicarboxylic acid as an isomer in the polymer synthesis, but does not provide specific examples of its use in MOFs. researchgate.net
Development of Chelating Agents for Metal Ions
The ortho-arrangement of the two carbonyl chloride functionalities in this compound makes it an intriguing starting material for the synthesis of chelating agents. Reaction with bifunctional amines or other nucleophiles can lead to the formation of ligands capable of binding to a single metal ion through two or more donor atoms, forming a stable chelate ring.
For instance, the reaction of this compound with various amines can produce furan-2,3-dicarboxamides. These dicarboxamides, particularly those derived from amino acids or other functionalized amines, could act as effective chelating agents for a range of metal ions. The furan ring itself can also participate in coordination, further enhancing the stability of the metal complexes. While the chelating properties of ligands derived from furan-2-carboxylic acid and furan-2,5-dicarboxamide (B53072) have been reported, specific studies on chelating agents derived from this compound are limited. capes.gov.brmdpi.comrsc.org The exploration of these potential ligands in areas such as analytical chemistry for metal ion detection, or in biomedical applications for metal detoxification, presents a promising avenue for research.
Advanced Functional Materials Development
The unique chemical structure of this compound offers possibilities for the development of advanced functional materials with tailored properties. Its reactivity allows for its incorporation into various polymer backbones, potentially leading to materials with enhanced thermal stability, specific mechanical properties, or novel functionalities.
Design of High-Performance Coatings and Films
Polymers derived from furan-based monomers are of growing interest for applications in high-performance coatings and films due to their potential to offer properties comparable or even superior to their petroleum-based counterparts. researchgate.net The incorporation of the furan ring into polymer backbones can enhance thermal stability and mechanical strength.
A notable application of derivatives of furan-2,3-dicarboxylic acid is in the formulation of plasticizers for polymers like poly(vinyl chloride) (PVC). tandfonline.comdtic.mil Esters such as di-n-butyl furan-2,3-dicarboxylate and diisoamyl furan-2,3-dicarboxylate have been synthesized and studied as bio-based plasticizers. tandfonline.com These ortho-substituted furan dicarboxylates have been shown to influence the glass transition temperature (Tg) of PVC, a key parameter for defining the flexibility and working range of the material. dtic.mil Although these smaller molecules are not polymers themselves, their role as additives in creating flexible films highlights the potential of the furan-2,3-dicarboxylate structure in modifying material properties.
The synthesis of polyesters or polyamides from this compound could lead to new binders for coatings with specific adhesion and barrier properties. The polarity and potential for hydrogen bonding in polyamides, for example, could result in coatings with good adhesion to various substrates. Research on polyamides from the 2,5-isomer has shown high thermal stability, and similar characteristics could be anticipated for polymers from the 2,3-isomer, though likely with different chain conformations and packing. mdpi.comresearchgate.netnih.gov
Table 1: Comparison of Glass Transition Temperatures (Tg) for PVC Plasticized with Different Furan Dicarboxylate Isomers
| Plasticizer (50 phr) | Tg (°C) |
| 2,3-DBF | ~25 |
| 2,5-DBF | ~20 |
| 2,3-DIAF | ~22 |
| 2,5-DIAF | ~18 |
| DOP (reference) | ~16 |
Data extrapolated from graphs in reference dtic.mil. DBF: di-n-butyl furan-dicarboxylate; DIAF: diisoamyl furan-dicarboxylate; DOP: dioctyl phthalate (B1215562).
Integration into Composite Materials
Composite materials, which combine a matrix material (like a polymer) with a reinforcing filler, can exhibit properties superior to either component alone. Furan-based polymers are being explored for use as matrix materials in composites. Furan resins, a type of thermoset, have been used to create composites with fillers like hollow glass microspheres, resulting in materials with good thermal insulation and flame retardancy. mdpi.com
Future Research Directions and Emerging Opportunities in Furan 2,3 Dicarbonyl Dichloride Chemistry
Development of Sustainable and Economically Viable Synthetic Routes
A critical aspect of unlocking the potential of Furan-2,3-dicarbonyl dichloride lies in the development of sustainable and cost-effective methods for its production. Current research points towards pathways originating from biomass, which align with the principles of green chemistry.
A promising starting material is galactaric acid, which can be derived from marine biomass. acs.org Research has demonstrated the co-production of furan-2,5- and furan-2,3-dicarboxylic acid esters (DAFs) from galactaric acid. acs.org This indicates a viable route to obtaining the furan-2,3-dicarboxylate scaffold from a renewable source. The proposed mechanism involves a series of dehydrations and cyclizations to form the furan (B31954) ring. acs.org
While the direct synthesis of this compound from biomass has not been extensively detailed, the established production of its precursor, furan-2,3-dicarboxylic acid esters, is a significant step. The subsequent conversion of the dicarboxylic acid or its esters to the corresponding diacyl chloride is a standard chemical transformation. This would likely involve treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride, similar to methods used for other dicarboxylic acids.
Future research should focus on optimizing the yield of the 2,3-isomer from galactaric acid and developing an efficient, one-pot, or tandem reaction sequence to convert the biomass-derived intermediate directly to this compound. This would enhance the economic feasibility and reduce the environmental impact of its production.
Table 1: Potential Bio-based Synthetic Route for this compound
| Step | Starting Material | Intermediate(s) | Product | Key Considerations |
| 1 | Galactaric Acid (from marine biomass) | Furan-2,3-dicarboxylic acid esters | Furan-2,3-dicarboxylic acid | Optimization of reaction conditions to favor the 2,3-isomer. acs.org |
| 2 | Furan-2,3-dicarboxylic acid | - | This compound | Development of a green and efficient chlorination method. |
Exploration of Catalytic Asymmetric Synthesis Utilizing this compound
The rigid, planar structure of the furan ring and the presence of two reactive carbonyl chloride groups make this compound an attractive building block for the synthesis of chiral molecules and polymers. The development of catalytic asymmetric protocols is a key area for future investigation.
While direct catalytic asymmetric reactions involving this compound are not yet widely reported, research on other chiral furans provides a strong foundation. benthamdirect.com For instance, catalytic asymmetric protocols have been developed for the enantioselective synthesis of 3(2H)-furanones. nih.govrsc.orgdntb.gov.ua These studies demonstrate that the furan scaffold can be effectively utilized in asymmetric transformations.
Future research could explore the use of this compound in the synthesis of:
Chiral Ligands: The reaction of the dichloride with chiral amines or alcohols could yield novel bidentate ligands for asymmetric catalysis. The defined geometry of the furan backbone could impart unique stereochemical control in metal-catalyzed reactions.
Chiral Polymers: Polycondensation of this compound with chiral diols or diamines could lead to the formation of optically active polymers. semanticscholar.org These materials could have applications in chiral separations, as chiral stationary phases in chromatography, or as advanced optical materials.
The development of such synthetic strategies would significantly expand the utility of this compound in the fine chemicals and materials science sectors.
Integration into Advanced Polymer Architectures and Nanomaterials
The unique 2,3-substitution pattern of this compound offers the potential to create polymers and nanomaterials with distinct properties compared to their 2,5-substituted counterparts. The adjacent carbonyl chloride groups can lead to polymers with different chain conformations and packing arrangements.
Research on furan-based polymers, primarily focused on the 2,5-isomer, has demonstrated their potential as sustainable alternatives to petroleum-derived plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). rsc.org By analogy, polymers derived from this compound could exhibit novel thermal and mechanical properties.
Future research directions include:
Polyester (B1180765) and Polyamide Synthesis: Systematic studies on the polycondensation of this compound with a variety of diols and diamines would be valuable. Characterization of the resulting polymers' molecular weight, thermal stability, and mechanical strength will be crucial to identify potential applications.
Branched and Cross-linked Polymers: The reactivity of the dichloride can be harnessed to create more complex polymer architectures. For example, reaction with polyols or polyamines could lead to the formation of branched or cross-linked materials with tailored properties for applications such as coatings, adhesives, or resins.
Furan-based Nanomaterials: The controlled reaction of this compound on surfaces or in confined spaces could be a route to novel furan-containing nanomaterials. These could include thin films, nanoparticles, or porous frameworks with potential uses in catalysis, sensing, or drug delivery.
Interdisciplinary Research with Bioengineering and Green Chemistry Initiatives
The bio-based origin of this compound's precursors firmly places it within the realm of green chemistry and creates opportunities for interdisciplinary research with bioengineering.
Bioengineering:
Enzymatic Synthesis: Exploring enzymatic or microbial pathways for the synthesis of furan-2,3-dicarboxylic acid from biomass could offer a more sustainable and selective alternative to traditional chemical methods. While bioengineering efforts have largely focused on 2,5-furandicarboxylic acid nih.govtandfonline.com, similar approaches could be adapted for the 2,3-isomer.
Biocompatible and Biodegradable Materials: Polymers derived from this compound could be designed to be biocompatible or biodegradable. This would open up applications in the biomedical field, such as in tissue engineering scaffolds, drug delivery systems, or absorbable sutures.
Green Chemistry:
Atom Economy and Waste Reduction: A key goal of green chemistry is to maximize atom economy and minimize waste. Future research should focus on developing synthetic routes to this compound that adhere to these principles, for example, by using catalytic methods and avoiding hazardous reagents and solvents.
Circular Economy: Integrating the production and use of this compound-based materials into a circular economy framework is a long-term goal. This would involve developing methods for the efficient recycling or upcycling of these materials at the end of their life cycle.
The synergy between chemistry, bioengineering, and green chemistry principles will be essential to fully realize the potential of this compound as a sustainable chemical building block for a new generation of materials.
Q & A
Q. What are the common synthetic routes for preparing Furan-2,3-dicarbonyl dichloride, and how can purity be optimized?
this compound can be synthesized via Wolff rearrangement of 2-diazo-1,3-dicarbonyl precursors under microwave irradiation, which accelerates reaction kinetics and improves yields . Purification often involves fractional distillation or recrystallization using inert solvents (e.g., dry dichloromethane). Purity optimization requires rigorous exclusion of moisture, as hydrolysis to dicarboxylic acids is a key side reaction. Analytical methods like <sup>13</sup>C NMR (carbonyl peaks at ~160–170 ppm) and FT-IR (C=O stretches at ~1750 cm⁻¹) are critical for verifying structural integrity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Due to its high reactivity and potential toxicity, handling requires anhydrous conditions, PPE (gloves, goggles), and fume hoods. Residual solvent analysis via gas chromatography (GC) is recommended post-synthesis to ensure no hazardous volatiles remain . Waste must be neutralized with alkaline solutions (e.g., sodium bicarbonate) before disposal, as outlined in protocols for similar dichlorides .
Q. How can spectroscopic data discrepancies be resolved during characterization?
Contradictions in NMR or IR spectra often arise from residual solvents, moisture, or byproducts. For example, hydrolyzed products (e.g., dicarboxylic acids) may show broad O-H stretches in IR (~2500–3500 cm⁻¹). Triple-drying solvents, using deuterated reagents, and repeating analyses under controlled humidity can mitigate these issues. Cross-validation with mass spectrometry (ESI-MS) is advised for molecular weight confirmation .
Advanced Research Questions
Q. What experimental design strategies optimize polymerization reactions involving this compound?
Vapor-liquid interfacial polycondensation with diols (e.g., bisphenol A) can be optimized using a second-order central composite design. Key variables include reaction time (12–48 hr), temperature (0–25°C), and molar ratios (1:1 to 1:1.2). Response surface methodology (RSM) helps identify optimal conditions for inherent viscosity (η ≈ 0.5–1.2 dL/g) and yield (>85%) . Kinetic studies via <sup>31</sup>P NMR (if phosphonate analogs are used) or GPC monitor chain elongation .
Q. How do computational studies aid in predicting this compound’s reactivity in nucleophilic acyl substitution?
DFT calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution on carbonyl carbons. The electron-withdrawing furan ring increases electrophilicity at C2 and C3 positions, favoring attack by silylated nucleophiles (e.g., TMS-azide). Solvent effects (e.g., THF vs. DMF) can be simulated using COSMO-RS to predict reaction rates and selectivity .
Q. What methodologies address contradictory toxicity data in environmental studies of furan derivatives?
Discrepancies in ecotoxicity assays (e.g., LC50 variations) require harmonized OECD guidelines for hydrolysis stability testing. Accelerated degradation studies under UV light or microbial action (via HPLC-MS/MS) quantify persistent metabolites. Comparative analysis with structurally similar compounds (e.g., dioxins) helps contextualize bioaccumulation risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
